

Antimicrobial Agent-30: A Review of Current Knowledge

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimicrobial agent-30*

Cat. No.: *B3038112*

[Get Quote](#)

An in-depth review of scientific literature reveals that the term "**Antimicrobial agent-30**" does not correspond to a single, well-defined molecule with a known biosynthetic pathway. Instead, the designation appears in the context of various synthetic compounds and research parameters. This guide will synthesize the available information on compounds referred to as "agent-30" and discuss the broader context of antimicrobial agent biosynthesis where relevant.

AG-30: A Synthetic Angiogenic and Antimicrobial Peptide

A prominent molecule identified is AG-30, a synthetic peptide with both antimicrobial and pro-angiogenic properties. It is not a naturally occurring peptide and therefore does not have a biological biosynthetic pathway.

Chemical Synthesis: AG-30 is synthesized chemically. The peptide sequence is NH₂ - MLSLIFLHRLKSMRKRLDRKLRLWHRKNYP-COOH[1]. This synthesis is typically performed using solid-phase peptide synthesis techniques.

Mechanism of Action: AG-30 exhibits a dual function. Its antimicrobial activity stems from its ability to disrupt bacterial membranes. The peptide is rich in hydrophobic and positively charged amino acids, allowing it to adopt an α -helical structure upon encountering a bacterial membrane, leading to membrane lysis[1]. Interestingly, this structural change does not occur with eukaryotic cell membranes, which contain cholesterol[1].

The angiogenic properties of AG-30 are linked to its ability to up-regulate the expression of angiogenesis-related cytokines and growth factors in human aortic endothelial cells. It has been observed to enter the cytoplasm and nucleus, suggesting it may directly interact with transcription factors to regulate gene expression[1].

Quantitative Data: Antimicrobial Activity

Microorganism	Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa	5 µg/ml
Escherichia coli	40 µg/ml
Staphylococcus aureus	20 µg/ml

Source:[1]

"Antibacterial Agent 30": A Ferulic Amide Derivative

Another compound referred to as "Antibacterial agent 30" is a synthetic small molecule, a derivative of ferulic amide Ac5c.

Chemical Information:

- Molecular Formula: C₂₄H₂₄F₃NO₅[2]
- CAS Number: 2694867-40-6[2]

This compound has demonstrated in vitro activity against *Xanthomonas oryzae* pv. *oryzae* (Xoo) with an EC₅₀ value of 1.9 µg/mL[2]. As a synthetic molecule, it does not have a natural biosynthetic pathway.

General Microbial Production of Antimicrobial Agents

While a specific "antimicrobial agent-30" with a biosynthetic pathway was not identified, the search results did provide general insights into the microbial production of antimicrobial agents.

Often, the number "30" in this context refers to an optimal growth temperature of 30°C for the producing microorganism to maximize the yield of active metabolites[3].

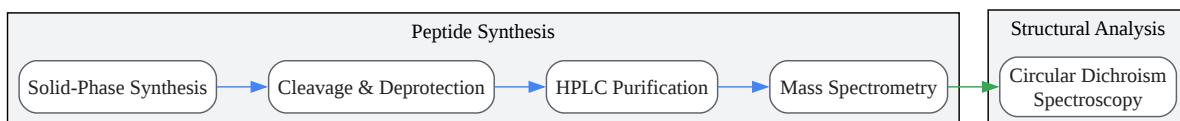
For instance, a terrestrial actinomycete, identified as a *Streptomyces* sp., showed optimal production of antimicrobial metabolites when grown at 30°C and a pH of 7.0[3].

Experimental Protocols

Peptide Synthesis and Circular Dichroism (CD) Spectroscopy Analysis of AG-30

Objective: To synthesize the AG-30 peptide and analyze its secondary structure.

Materials:

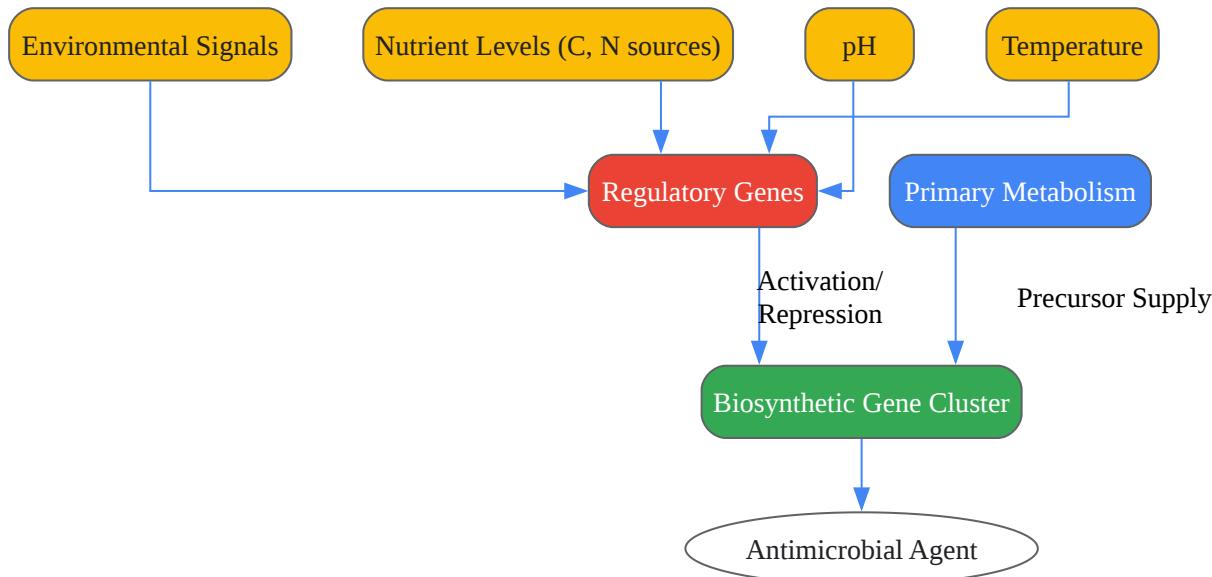

- Peptide synthesizer
- Amino acid precursors
- Resins for solid-phase synthesis
- Reagents for cleavage and deprotection
- High-performance liquid chromatography (HPLC) system for purification
- Mass spectrometer for verification
- Jasco J-820 Spectrophotometer or equivalent
- 1-mm path length cuvette

Protocol:

- The AG-30 peptide (NH₂ -MLSLIFLHRLKSMRKRLDRKLRLWHRKNYP-COOH) is synthesized using a standard solid-phase peptide synthesis protocol[1].
- The synthesized peptide is cleaved from the resin and deprotected.
- The crude peptide is purified using reverse-phase HPLC.

- The purity and identity of the peptide are confirmed by mass spectrometry.
- For CD spectroscopy, the purified peptide is dissolved in an appropriate buffer.
- CD spectra are acquired using a spectrophotometer, typically from 190 to 250 nm, to determine the secondary structure (e.g., α -helix, β -sheet) of the peptide in different environments (e.g., in the presence and absence of membrane mimetics)[1].

Workflow for AG-30 Synthesis and Analysis


[Click to download full resolution via product page](#)

Workflow for the synthesis and structural analysis of the AG-30 peptide.

Signaling and Regulatory Pathways

While a specific biosynthetic signaling pathway for a named "antimicrobial agent-30" is not available, a generalized representation of factors influencing the production of secondary metabolites like antimicrobial agents in microorganisms can be illustrated.

Generalized Regulation of Antimicrobial Production in Microbes

[Click to download full resolution via product page](#)

Generalized model of factors regulating antimicrobial agent biosynthesis in microorganisms.

In conclusion, the term "**antimicrobial agent-30**" is ambiguous in scientific literature. It can refer to the synthetic peptide AG-30, the synthetic small molecule "antibacterial agent 30", or be a reference to optimal production conditions for microbially derived antimicrobial compounds. There is currently no known natural biosynthetic pathway for a compound specifically and uniquely identified as "**antimicrobial agent-30**". Further research and more specific nomenclature are needed to clarify this designation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of a novel antimicrobial peptide, AG-30, with angiogenic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial agent 30 - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Antimicrobial Agent-30: A Review of Current Knowledge]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3038112#antimicrobial-agent-30-biosynthetic-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com